molecular formula C20H34O2 B1207091 Labda-8(20),14-diene-6alpha,13-diol, (13S)-

Labda-8(20),14-diene-6alpha,13-diol, (13S)-

Cat. No. B1207091
M. Wt: 306.5 g/mol
InChI Key: CLGDBTZPPRVUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Labda-8(20),14-diene-6alpha,13-diol, (13S)- is a natural product found in Larix gmelinii, Larix kaempferi, and other organisms with data available.

Scientific Research Applications

1. Phytochemical Properties

Labda-8(20),14-diene-6alpha,13-diol, (13S)-, along with related compounds, has been identified in various plant species. For instance, it is found in the liverwort Blepharostoma trichophyllum, showcasing the diversity of terpenoids in this species (Hildegard Feld et al., 2004). Similar compounds have been isolated from Chloranthus henryi, Andrographis paniculata, and other plants, suggesting a wide distribution in nature and varying structural forms (Bin Wu et al., 2006), (Chong Xu et al., 2010).

2. Cytotoxicity and Antitumor Activities

Several studies have investigated the cytotoxic and antitumor activities of labdane-type diterpenes, including Labda-8(20),14-diene-6alpha,13-diol, (13S)- and its derivatives. For example, compounds from Croton oblongifolius showed moderate cytotoxicity against various human tumor cell lines (Damrong Sommit et al., 2003). Similarly, labdane diterpenes from Aster spathulifolius and other sources demonstrated cytotoxic effects on human cancer cell lines (Sung Ok Lee et al., 2005), (Rui-jian Zhong et al., 2015).

3. Antimicrobial and Smooth Muscle Relaxing Properties

Labda-8(20),14-diene-6alpha,13-diol, (13S)- and related compounds have shown potential antimicrobial activity. For instance, terpenes isolated from Cretan propolis exhibited a broad spectrum of antimicrobial activity (M. Popova et al., 2009). Additionally, compounds from Dodonaea viscosa have demonstrated spasmolytic activities, suggesting potential applications in smooth muscle relaxation (A. Rojas et al., 1996).

properties

Product Name

Labda-8(20),14-diene-6alpha,13-diol, (13S)-

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol

InChI

InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)13-16(21)17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3

InChI Key

CLGDBTZPPRVUII-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C

Canonical SMILES

CC1(CCCC2(C1C(CC(=C)C2CCC(C)(C=C)O)O)C)C

synonyms

larixol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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